7-Hydroxy-1-indanone

Vue d'ensemble

Description

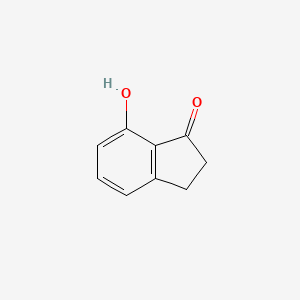

7-Hydroxy-1-indanone is an organic compound with the molecular formula C9H8O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the seventh position of the indanone ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various scientific fields.

Applications De Recherche Scientifique

7-Hydroxy-1-indanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research has shown its potential in developing drugs for treating neurodegenerative diseases and cancer.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

Target of Action

It’s known that indanone derivatives have a broad range of biological activity

Mode of Action

It’s known that 7-Hydroxy-1-indanone is used as a reactant for excited-state intramolecular proton transfer (ESIPT) . This suggests that it may interact with its targets through a similar mechanism, but more research is needed to confirm this.

Biochemical Pathways

Indanone derivatives are known to be involved in a variety of biological activities , suggesting that they may affect multiple pathways.

Result of Action

It’s known that this compound is thermodynamically more stable than the 6-isomer in the gaseous phase . This stability is attributed to the existence of a strong intramolecular H-bond in this compound .

Action Environment

It’s known that this compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-indanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts acylation of phenols followed by cyclization can yield this compound. Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-intensity ultrasound or microwave irradiation to enhance reaction rates and yields. These methods are preferred due to their efficiency and reduced environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Hydroxy-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into hydroxyindanols.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the indanone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts alkylation and acylation reactions are typical, often using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include various substituted indanones and indanols, which can have significant biological activities .

Comparaison Avec Des Composés Similaires

6-Hydroxy-1-indanone: Similar in structure but differs in the position of the hydroxyl group.

5-Hydroxy-1-indanone: Another isomer with the hydroxyl group at the fifth position.

4-Hydroxy-1-indanone: Hydroxyl group at the fourth position.

Uniqueness: 7-Hydroxy-1-indanone is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This positioning allows for the formation of strong intramolecular hydrogen bonds, enhancing its stability and making it more thermodynamically favorable compared to its isomers .

Propriétés

IUPAC Name |

7-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMZPBSZKCDKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30989834 | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-35-0 | |

| Record name | 6968-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30989834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-Hydroxy-1-indanone's photochemistry unique?

A1: this compound exhibits a phenomenon called excited-state intramolecular proton transfer (ESIPT). [] This process involves a rapid transfer of a proton from the hydroxyl group to the carbonyl group when the molecule is in its excited state. This results in the formation of a tautomer that emits fluorescence at a longer wavelength compared to the initial molecule. This dual emission characteristic, alongside the rapid and efficient nature of ESIPT in this compound, makes it an attractive subject for further study.

Q2: How does the position of the hydroxyl group influence the stability of 1-indanone derivatives?

A2: Research comparing 6-hydroxy-1-indanone and this compound shows that the position of the hydroxyl group significantly impacts the molecule's stability. Experimental and computational studies reveal that this compound is thermodynamically more stable than the 6-isomer in the gaseous phase. [] This increased stability is attributed to the formation of a strong intramolecular hydrogen bond in this compound, which is absent in the 6-isomer.

Q3: Can the ESIPT process in this compound be manipulated for practical applications?

A3: Yes, research indicates that chemical modifications to the this compound structure can fine-tune its ESIPT energetics and emission properties. For instance, fusing benzene or naphthalene rings to the C(2)-C(3) positions of this compound can alter the ESIPT equilibrium and consequently, the color of the emitted light. [] This strategy has shown promise in achieving white light generation from a single ESIPT system, with potential applications in organic light-emitting diodes (OLEDs).

Q4: What computational methods have been employed to study ESIPT in this compound?

A4: Various computational chemistry techniques have been utilized to investigate the ESIPT process in this compound and related compounds. These include high-level ab initio calculations, CASSCF, CASPT2, and time-dependent density functional theory (TDDFT). [, , ] These methods provide valuable insights into the potential energy surfaces of the ground and excited states, aiding in the understanding of the proton transfer mechanism and the factors influencing it.

Q5: Has this compound been explored for catalytic applications?

A5: While much of the research on this compound centers around its photochemical properties, some studies explore its use in ligand design for catalysis. For example, homoleptic zinc and magnesium complexes supported by constrained reduced Schiff base ligands derived from substituted this compound have shown promising activity in the ring-opening polymerization of lactide. [] This demonstrates the potential of modifying and incorporating this compound into larger molecular frameworks for catalytic applications.

Q6: What are the environmental implications of using this compound?

A6: While this compound is a product of acenaphthene ozonation, a process relevant to environmental remediation of polyaromatic hydrocarbons, [] its own environmental impact and degradation pathways haven't been extensively studied. Further research is needed to understand its fate and effects in the environment, and to develop appropriate waste management and mitigation strategies for potential negative impacts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.